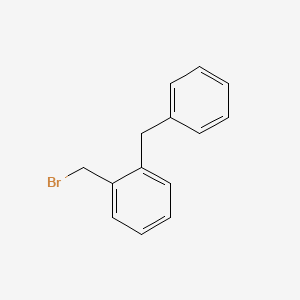

2-Benzyl benzylbromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXVDOHKMVBODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure, Properties, and Synthetic Applications of 2-Benzylbenzyl Bromide: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry and advanced materials science, bifunctional building blocks with highly defined spatial geometries are critical for the synthesis of complex molecular architectures. 2-Benzylbenzyl bromide (IUPAC: 1-benzyl-2-(bromomethyl)benzene) serves as a pivotal electrophilic hub. Characterized by a flexible diphenylmethane hinge and a highly reactive ortho-bromomethyl group, this compound is an essential intermediate for the synthesis of macrocycles, orthocyclophanes, and complex Active Pharmaceutical Ingredients (APIs) such as anxiolytic benzoazepines.

This whitepaper provides an in-depth technical analysis of the molecular properties, mechanistic synthesis pathways, and downstream pharmaceutical applications of 2-benzylbenzyl bromide, complete with self-validating experimental protocols designed for high-yield drug development workflows.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 2-benzylbenzyl bromide lies in its ortho-substitution pattern. The diphenylmethane core provides a degree of conformational flexibility, but the steric bulk of the two aromatic rings forces the molecule into a staggered, V-shaped cleft. This pre-organization is highly advantageous for intramolecular cyclizations and macrocycle formations, as it brings reactive termini into proximity.

The benzylic bromide moiety is highly activated toward both SN1 and SN2 displacements due to the resonance stabilization provided by the adjacent aromatic ring, making it a premium alkylating agent.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of 2-benzylbenzyl bromide[1]:

| Property | Value |

| IUPAC Name | 1-benzyl-2-(bromomethyl)benzene |

| CAS Number | 55276-42-1 |

| Molecular Formula | C₁₄H₁₃Br |

| Molecular Weight | 261.16 g/mol |

| LogP (Lipophilicity) | 4.17 |

| Exact Mass | 260.02 Da |

| SMILES String | BrCc1ccccc1Cc1ccccc1 |

Strategic Synthesis Pathways & Mechanistic Causality

The synthesis of 2-benzylbenzyl bromide must be carefully controlled to avoid regiochemical mixtures and over-bromination. Two primary pathways are utilized in the field, each driven by distinct mechanistic causalities.

Pathway A: Radical Bromination (Wohl-Ziegler Reaction) Direct bromination of 2-benzyltoluene using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) relies on radical abstraction. Kinetically, one might expect the secondary benzylic position (the methylene bridge) to form a more stable radical than the primary methyl group. However, the severe steric shielding of the diphenylmethane pocket hinders the approach of the bulky N-succinimidyl radical. Consequently, hydrogen abstraction occurs preferentially at the unhindered terminal methyl group. Despite this kinetic preference, radical pathways often yield trace amounts of dibrominated or bridge-brominated side products, requiring rigorous chromatographic purification.

Pathway B: Dehydroxylative Bromination (The Gold Standard) To bypass the regioselectivity issues of radical chemistry, the dehydroxylative bromination of [2] using Phosphorus Tribromide (PBr₃) is the preferred route for pharmaceutical-grade synthesis. This pathway proceeds via a clean SN2 mechanism, ensuring absolute regiocontrol and eliminating the risk of radical-induced side reactions.

Fig 1: Primary synthetic pathways for 2-benzylbenzyl bromide.

Self-Validating Experimental Protocol: Dehydroxylative Bromination

For drug development professionals requiring >98% purity, the following SN2 protocol utilizing 2-benzylbenzyl alcohol and PBr₃ is engineered with built-in validation checkpoints to ensure system integrity.

Reagents: 2-Benzylbenzyl alcohol (1.0 eq)[2], Phosphorus Tribromide (0.4 eq, slight excess of active Br), Anhydrous Dichloromethane (DCM), Saturated Aqueous NaHCO₃.

Step-by-Step Methodology:

-

Inert Setup & Solvation: Flame-dry a round-bottom flask under Argon. Dissolve 2-benzylbenzyl alcohol (10 mmol) in 30 mL of anhydrous DCM.

-

Causality: DCM is a non-polar, aprotic solvent that stabilizes the SN2 transition state without reacting with the highly electrophilic PBr₃.

-

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: The reaction between PBr₃ and alcohols is highly exothermic. Strict temperature control prevents the formation of unwanted dibenzyl ether by-products, which occur if unreacted alcohol nucleophilically attacks the newly formed alkyl bromide.

-

-

Reagent Addition: Add PBr₃ (4.0 mmol) dropwise via syringe over 15 minutes. Allow the mixture to slowly warm to room temperature over 2 hours.

-

System Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1).

-

Validation Check: The reaction is complete when the UV-active alcohol spot (lower Rf) completely disappears, replaced by a single, less polar UV-active bromide spot (higher Rf).

-

-

Quenching & Neutralization: Cool the mixture back to 0 °C and carefully quench by dropwise addition of 20 mL saturated aqueous NaHCO₃.

-

Causality: Neutralizes the corrosive HBr gas generated during the reaction, preventing acid-catalyzed degradation of the product.

-

Validation Check: Test the aqueous layer with pH paper. It must read between pH 7.5–8.0 to confirm complete neutralization.

-

-

Isolation & NMR Validation: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Check: ¹H NMR (CDCl₃) should display a sharp singlet at ~4.5 ppm integrating for 2H (CH₂-Br), distinctly shifted from the precursor alcohol's CH₂-OH peak at ~4.7 ppm.

-

Reactivity Profile and Pharmaceutical Applications

As an electrophilic hub, 2-benzylbenzyl bromide is utilized extensively in the synthesis of complex cyclic systems and APIs.

1. Synthesis of Benzoazepine Antianxiety APIs 2-benzylbenzyl bromide is a critical precursor for generating ortho-arylmethylbenzyl azides. Through acid-promoted azide rearrangement chemistry, these azides undergo intramolecular cyclization to form benzoazepine derivatives. Recent pharmacological evaluations have demonstrated that specific benzoazepines synthesized via this route exhibit potent anxiolytic (antianxiety) activity with significantly lower cytotoxicity (IC₅₀ = 65.68 μM) compared to traditional drugs like diazepam[3].

2. Macrocyclization and Orthocyclophanes In advanced materials and supramolecular chemistry, the reaction of 2-benzylbenzyl bromide with organometallic reagents (such as lithium phenyl) triggers Wurtz-type coupling and intramolecular cyclizations. This methodology yields complex, strainless macrocyclic compounds, including tetrabenzocyclohexadeca-tetraenes, which are foundational for creating novel host-guest orthocyclophane architectures[4].

Fig 2: Reactivity profile and downstream pharmaceutical applications.

References

-

Chemsrc. "2-benzylbenzyl bromide | CAS#:55276-42-1". Chemsrc Chemical Database.[Link][1]

-

LookChem. "2-BENZYLBENZYL ALCOHOL | CAS 1586-00-1". LookChem Database.[Link][2]

-

Bergmann, E. D., & Pelchowicz, Z. (1953). "Syntheses of Macrocyclic Compounds." Journal of the American Chemical Society, 75(17), 4281-4286.[Link][4]

-

Reamtong, O., Lapmanee, S., Tummatorn, J., Palavong, N., Thongsornkleeb, C., & Ruchirawat, S. (2021). "Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities." ACS Medicinal Chemistry Letters, 12(9), 1449-1458.[Link][3]

Sources

2-benzyl benzylbromide CAS number and chemical identifiers

An in-depth technical analysis of 2-benzylbenzyl bromide (CAS: 55276-42-1), focusing on its chemical identifiers, mechanistic reactivity, and validated synthetic workflows.

Executive Summary

In advanced organic synthesis and pharmaceutical development, 2-benzylbenzyl bromide (also known as 1-benzyl-2-(bromomethyl)benzene) serves as a highly versatile, electrophilic building block[1]. Characterized by its dual-ring diarylmethane architecture, this compound provides a unique combination of steric bulk and benzylic reactivity. It is a critical precursor in the synthesis of complex supramolecular structures, such as orthocyclophanes[2], and neuroactive pharmaceutical scaffolds, notably benzoazepine derivatives exhibiting potent anxiolytic (antianxiety) properties[3].

Chemical Identification & Structural Grounding

To ensure rigorous tracking across laboratory inventories and regulatory databases, the primary chemical identifiers and physicochemical properties of 2-benzylbenzyl bromide are summarized below.

Table 1: Primary Chemical Identifiers

| Parameter | Value |

|---|---|

| Chemical Name | 2-benzylbenzyl bromide[1] |

| IUPAC Name | 1-benzyl-2-(bromomethyl)benzene |

| CAS Registry Number | 55276-42-1[1] |

| Molecular Formula | C₁₄H₁₃Br[1] |

| SMILES String | BrCc1ccccc1Cc1ccccc1[1] |

| InChIKey | LMXVDOHKMVBODQ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 261.16 g/mol [1] |

| Exact Mass | 260.02000 Da[1] |

| LogP (Octanol/Water) | 4.17[1] |

| Physical State | White to off-white powder (at standard conditions)[4] |

Mechanistic Causality in Synthetic Applications

As an application scientist, it is crucial to understand why 2-benzylbenzyl bromide behaves the way it does in a reaction flask, rather than merely observing the outcome.

-

Electrophilicity & Steric Gating: The benzylic carbon attached to the bromine atom is highly activated. The adjacent aromatic ring stabilizes the transition state during nucleophilic attack, lowering the activation energy for

displacements. However, the bulky ortho-benzyl group introduces significant steric hindrance. This geometry is highly advantageous: it suppresses unwanted -

Pharmaceutical Scaffold Generation: In drug discovery, 55276-42-1 is utilized to build 7-membered benzoazepine rings. By converting the bromide to an azide, researchers can trigger a Lewis acid-mediated azide rearrangement. The electron-rich phenyl ring migrates to the electron-deficient nitrenium intermediate, expanding the ring. These resulting benzoazepine analogues have demonstrated superior anxiolytic activity compared to diazepam, notably lacking the adverse sedative effects[3].

-

Supramolecular Assembly: When reacted with organolithium reagents (e.g., lithium phenyl), the compound undergoes coupling to form macrocyclic hydrocarbons and orthocyclophanes[2]. The ortho-substitution pattern forces the growing carbon chain into a curved trajectory, overcoming ring strain to close complex macrocycles.

Experimental Methodology: Validated Workflows

Protocol A: Anhydrous Synthesis of 2-Benzylbenzyl Bromide

This protocol details the conversion of the precursor, 2-benzylbenzyl alcohol (CAS: 1586-00-1)[5], into the target bromide.

-

Step 1: Preparation. Dissolve 1.0 equivalent of 2-benzylbenzyl alcohol in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Causality: Argon prevents ambient moisture from hydrolyzing the brominating agent. DCM provides a non-nucleophilic, polar aprotic medium that stabilizes the polar transition state without participating in the reaction.

-

-

Step 2: Reagent Addition. Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 equivalents of Phosphorus tribromide (PBr₃).

-

Causality: PBr₃ is explicitly chosen over aqueous hydrobromic acid (HBr). Using HBr generates a distinct carbocation intermediate, which, due to the proximity of the electron-rich ortho-benzyl ring, would trigger an intramolecular Friedel-Crafts self-alkylation. PBr₃ enforces an

mechanism via a phosphite leaving group, preserving the diarylmethane backbone.

-

-

Step 3: Propagation. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Step 4: Self-Validation System. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) eluent. The reaction is deemed complete when the polar alcohol spot (

) completely disappears, replaced by a highly UV-active, non-polar bromide spot ( -

Step 5: Workup. Quench slowly with saturated aqueous NaHCO₃ at 0°C to neutralize excess acid. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-benzylbenzyl bromide.

Protocol B: Synthesis of Benzoazepine Scaffolds via Azide Rearrangement

-

Step 1: Nucleophilic Substitution. React 2-benzylbenzyl bromide with 1.5 eq of Sodium Azide (NaN₃) in anhydrous DMF at room temperature for 4 hours to yield ortho-arylmethylbenzyl azide[3].

-

Step 2: Ring Expansion. Dissolve the purified azide in anhydrous DCM and cool to -78°C. Slowly add a Lewis acid (e.g., Triflic acid or BF₃·OEt₂).

-

Causality: The Lewis acid coordinates to the azide, promoting the extrusion of N₂ gas and generating a reactive nitrenium ion. The thermodynamic drive to stabilize this ion forces the adjacent phenyl ring to migrate, expanding the structure into a pharmacologically active benzoazepine core[3].

-

Reaction Pathway Visualization

Fig 1: Synthetic pathways utilizing 2-benzylbenzyl bromide as a core intermediate.

References

-

Chemsrc. "2-benzylbenzyl bromide | CAS#:55276-42-1 Chemical & Physical Properties." URL:[Link]

-

LookChem. "Cas 1586-00-1, 2-BENZYLBENZYL ALCOHOL & Downstream Products." URL:[Link]

-

Lapmanee, S., et al. "Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities." Journal of Natural Products / Academic Literature via LookChem Database (2021). URL:[Link]

-

ResearchGate. "The First Efficient Synthesis and Optical Resolution of Monosubstituted Cyclotribenzylenes / Macrocyclic Chemistry." URL:[Link]

Sources

Physicochemical Profiling and Solubility Dynamics of 2-Benzylbenzyl Bromide in Organic Solvents: A Technical Guide

Executive Summary

2-Benzylbenzyl bromide (CAS: 55276-42-1), also known as 1-(bromomethyl)-2-(phenylmethyl)benzene, is a highly reactive electrophilic building block widely utilized in the synthesis of complex macrocycles, such as orthocyclophanes, dibenzocyclooctadienes, and advanced pharmaceutical intermediates [1]. Due to its highly lipophilic diphenylmethane backbone and its reactive benzylic bromide moiety, solvent selection is not merely a matter of physical dissolution—it is a critical parameter for maintaining chemical integrity.

This whitepaper provides an in-depth analysis of the solubility thermodynamics of 2-benzylbenzyl bromide, highlights the mechanistic caveats of solvent-solute interactions, and outlines field-proven, self-validating protocols for empirical solubility and stability testing.

Physicochemical Profiling & Solubility Thermodynamics

The solubility profile of 2-benzylbenzyl bromide is governed by two dominant structural features:

-

The Diphenylmethane Core: This bulky, aromatic framework imparts significant lipophilicity to the molecule (estimated

) [4]. In the context of Hansen Solubility Parameters (HSP), this core dominates the dispersive interactions ( -

The Benzylic Bromide Moiety: The polarized carbon-bromine bond provides a localized dipole, allowing for moderate polar interactions (

). However, the molecule entirely lacks hydrogen bond donating or accepting capabilities (

Causality in Solvation: Because "like dissolves like," the thermodynamic penalty for disrupting the hydrogen-bond network of highly polar protic solvents (like water) is too great for this molecule to overcome, rendering it insoluble. Conversely, non-polar and moderately polar aprotic solvents readily solvate the compound via favorable dispersive and dipole-induced dipole interactions.

Quantitative & Qualitative Solubility Data

The following table summarizes the solubility behavior of 2-benzylbenzyl bromide across various organic solvent classes.

| Solvent | Polarity Index | Solubility Class (25°C) | Reactivity Risk | Recommended Application |

| Dichloromethane (DCM) | 3.1 | Very Soluble (>100 mg/mL) | None | Primary reaction solvent / Extraction |

| Toluene | 2.4 | Very Soluble (>100 mg/mL) | None | High-temperature inert reactions |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble (>100 mg/mL) | Low (Peroxide risk) | Grignard / Organometallic preparation |

| Ethyl Acetate | 4.4 | Soluble (>50 mg/mL) | None | Chromatography / Liquid-liquid extraction |

| Hexane / Heptane | 0.1 | Soluble (10–50 mg/mL) | None | Trituration / Crystallization anti-solvent |

| Acetonitrile (MeCN) | 5.8 | Moderately Soluble | Low | |

| Methanol / Ethanol | 5.1 / 5.2 | Poorly Soluble (Cold) | High (Solvolysis) | Avoid (unless intentionally forming ethers) |

| Water | 10.2 | Insoluble | High (Hydrolysis) | Avoid |

Solvent-Solute Interactions & Reactivity Caveats

As a Senior Application Scientist, I must emphasize that evaluating the solubility of a benzylic halide cannot be done in a vacuum; chemical compatibility is paramount.

The Danger of Protic Solvents

While lower alcohols (methanol, ethanol, isopropanol) are common solvents for the recrystallization of organic solids, they are strictly contraindicated for 2-benzylbenzyl bromide. Benzylic bromides are highly susceptible to nucleophilic substitution [2].

When dissolved in protic solvents, especially under thermal stress, 2-benzylbenzyl bromide undergoes rapid solvolysis. The bulky ortho-benzyl group provides some steric shielding against direct backside attack (

Reaction mechanism logic detailing the solvolysis of 2-benzylbenzyl bromide in nucleophilic solvents.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to empirically determine solubility and kinetic stability.

Protocol 1: Isothermal Gravimetric Solubility Determination (For Inert Solvents)

Use this protocol for aprotic solvents like Toluene, DCM, or Hexane where chemical degradation is not a risk.

-

Saturation: Add an excess of 2-benzylbenzyl bromide (e.g., 500 mg) to 2.0 mL of the target solvent in a tightly sealed 5 mL glass vial.

-

Equilibration: Agitate the suspension using a thermoshaker at exactly 25.0 °C for 24 hours to ensure thermodynamic equilibrium is reached.

-

Filtration: Rapidly filter the suspension through a 0.22 µm PTFE syringe filter (pre-warmed to 25.0 °C) into a pre-weighed, dry glass vial.

-

Gravimetric Analysis: Evaporate the solvent under a gentle stream of high-purity nitrogen, followed by drying in a vacuum desiccator to a constant weight.

-

Causality Check: Gravimetric analysis is chosen here because it is absolute. By drying to a constant weight, we eliminate the need for UV-Vis calibration curves, which can be skewed by minor impurities.

-

Protocol 2: Kinetic Stability Assay via Quantitative NMR (For Reactive Solvents)

Use this protocol if a protic or potentially nucleophilic solvent must be evaluated.

-

Sample Preparation: Dissolve 20.0 mg of 2-benzylbenzyl bromide and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of the deuterated target solvent (e.g., Methanol-

). -

Data Acquisition: Immediately acquire a baseline

-NMR spectrum (t=0). Place the NMR tube in a controlled temperature bath (e.g., 40 °C). -

Kinetic Profiling: Acquire subsequent spectra at 1-hour intervals for 24 hours.

-

Causality Check: qNMR is utilized because it simultaneously measures the depletion of the starting material's bromomethyl singlet (

ppm) and the formation of the solvolysis product's methoxy/ether signals. This provides a self-validating mass balance, proving whether poor recovery is due to insolubility or chemical degradation.

-

Decision tree for selecting organic solvents based on nucleophilicity and downstream applications.

References

- The First Efficient Synthesis and Optical Resolution of Monosubstituted Cyclotribenzylenes ResearchG

- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions BenchChem

- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides N

- 2-benzylbenzyl bromide | CAS#:55276-42-1 Chemsrc

2-benzyl benzylbromide MSDS and safety data sheet analysis

[2]

Part 3: Operational Safety Protocol

CRITICAL WARNING: Standard nitrile examination gloves provide insufficient protection against benzyl halides. Breakthrough times can be less than 10 minutes.[4]

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to benzyl halides (>4 hours breakthrough). |

| Gloves (Outer) | Nitrile (Disposable) | Protects the inner laminate glove from tears and provides grip. |

| Respiratory | Fume Hood (Face Velocity >100 fpm) | Mandatory. Vapor is an instant respiratory irritant. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate due to vapor absorption by eyes. |

Engineering Controls & Handling

-

The "Cold Trap" Rule: Always handle this compound cold if possible. Store at -20°C. Cold reagents generate significantly less vapor pressure, reducing lachrymatory risk.

-

Weighing Protocol:

-

Do NOT weigh on an open bench.

-

Tare the vial/flask inside the hood.

-

Transfer the solid/oil rapidly.

-

Double-contain the vessel (secondary container) during transport between hoods.

-

Part 4: Emergency Response & Decontamination

Water alone is ineffective for decontamination because the hydrolysis of benzyl bromides is slow and generates hydrobromic acid (HBr), exacerbating the burn. Chemical quenching is required.

The "Thiosulfate Quench" (Standard of Care)

Sodium thiosulfate (

-

Reaction:

-

Preparation: Keep a 10% (w/v) aqueous Sodium Thiosulfate solution ready during all handling.[5]

Spill Management Workflow

-

Evacuate: If a significant amount (>5mL) is spilled outside a hood, evacuate the lab immediately due to lachrymatory vapors.

-

PPE Up: Don Silver Shield gloves and Self-Contained Breathing Apparatus (SCBA) if vapor levels are high.

-

Neutralize: Cover the spill with 10% Sodium Thiosulfate solution. Allow to sit for 20 minutes.

-

Clean: Absorb with vermiculite. The resulting waste is non-lachrymatory but still chemical waste.

Part 5: References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 263365, 1-(Bromomethyl)-2-(phenylmethyl)benzene. Retrieved from [Link]

-

Bessac, B. F., & Jordt, S. E. (2010). Sensory detection and responses to toxic gases: mechanisms and clinical implications. Proceedings of the American Thoracic Society, 7(4), 269–277. (Establishes TRPA1 mechanism for benzyl halides). Retrieved from [Link]

-

Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. (Data source for Silver Shield/Laminate glove breakthrough times for benzyl halides).

-

ChemSrc. (2025). 2-benzylbenzyl bromide MSDS and Properties. Retrieved from [Link]

Sources

The Strategic Application of Benzyl Halides in the Synthesis of Heterocyclic Scaffolds: A Technical Guide

Abstract

Benzyl halides, particularly benzyl bromide and its derivatives, are foundational reagents in the synthesis of a diverse array of heterocyclic compounds. Their inherent reactivity as electrophiles, coupled with the stability of the benzyl moiety, makes them indispensable tools for constructing nitrogen-, oxygen-, and sulfur-containing heterocycles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of benzyl halides in modern heterocyclic chemistry. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for the synthesis of various heterocyclic systems, and explore the causality behind experimental choices to empower researchers in their own synthetic endeavors. While the specific reagent "2-benzyl benzylbromide" is not widely documented, its reactivity can be understood through the broader and more established chemistry of benzyl halides, which will be the central focus of this guide.

Introduction: The Versatility of Benzyl Halides in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The ability to efficiently construct these cyclic frameworks is a cornerstone of modern organic synthesis. Among the plethora of synthetic tools available, benzyl halides stand out for their utility in introducing the versatile benzyl group, which can serve as a protecting group, a key structural element, or a precursor for further functionalization.

The reactivity of a benzyl halide is dominated by the electrophilic nature of the benzylic carbon. The adjacent phenyl ring stabilizes the transition state of nucleophilic substitution reactions (SN2) and, in some cases, the formation of a benzyl carbocation (SN1). This dual reactivity allows for a wide range of transformations with various nucleophiles, including amines, alcohols, and thiols, which are the foundational building blocks of N-, O-, and S-heterocycles, respectively.

This guide will explore the application of benzyl halides in the synthesis of key heterocyclic families, providing both the theoretical framework and practical, field-proven protocols.

Synthesis of N-Heterocycles: Building Blocks of Life and Medicine

Nitrogen-containing heterocycles are arguably the most significant class of heterocyclic compounds due to their prevalence in biologically active molecules. Benzyl halides are instrumental in their synthesis, primarily through N-alkylation reactions.

The Gabriel Synthesis for Primary Amines and Subsequent Cyclizations

A classic and robust method for the synthesis of primary amines, which are often precursors to N-heterocycles, is the Gabriel synthesis.[1][2][3] This method circumvents the common issue of over-alkylation seen in direct ammonia alkylation by using phthalimide as an ammonia surrogate.[1][2]

Mechanism: The synthesis proceeds via the SN2 reaction of an alkyl halide with potassium phthalimide.[1] The phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.[1] The resulting N-benzylphthalimide can then be cleaved to release the primary benzylamine.[1]

Experimental Protocol: Gabriel Synthesis of Benzylamine [4]

-

N-Alkylation: In a round-bottom flask, combine potassium phthalimide (1.0 eq) and the desired benzyl halide (e.g., benzyl bromide, 1.05 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the N-benzylphthalimide.

-

Filter the solid, wash with water, and dry under vacuum.

-

Hydrolysis: To the N-benzylphthalimide, add hydrazine hydrate (1.5 eq) in ethanol.

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction, and the phthalhydrazide byproduct will precipitate.

-

Filter off the precipitate and concentrate the filtrate.

-

Purify the resulting benzylamine by distillation or chromatography.

Pictet-Spengler Reaction for Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[5][6][7] While not directly employing a benzyl halide, the synthesis of the requisite β-arylethylamine often starts from a benzyl halide.

Causality Behind Experimental Choices: The choice of acid catalyst is crucial. Strong protic acids like HCl or H2SO4 are traditionally used.[5] The reaction's success is highly dependent on the electronic nature of the aromatic ring; electron-donating groups facilitate the cyclization.[6]

Logical Relationship Diagram: Pictet-Spengler Reaction

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. via.library.depaul.edu [via.library.depaul.edu]

Structural & Crystallographic Analysis of 2-Benzylbenzyl Bromide Derivatives

The following technical guide details the crystallographic and structural analysis of 2-benzylbenzyl bromide derivatives.

Technical Guide for Structural Chemistry & Drug Development

Executive Summary

The 2-benzylbenzyl bromide scaffold (systematically 1-(bromomethyl)-2-(phenylmethyl)benzene) represents a critical "ortho-linked" molecular hinge used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), anthracene derivatives, and fused-ring pharmacophores. While the parent benzyl bromides are often low-melting solids or oils prone to lachrymatory behavior, their crystalline derivatives provide essential data on the conformational flexibility of the Ar–CH₂–Ar methylene bridge.

This guide analyzes the crystallographic metrics of this scaffold, focusing on the ortho-substitution effect , C–Br bond lability , and the supramolecular packing driven by C–H···π interactions.

Chemical Context & Synthesis

To understand the crystallography, one must control the synthesis. The 2-benzylbenzyl bromide core is typically generated via radical halogenation, a process that must be carefully tuned to avoid over-bromination at the benzylic methylene bridge.

Synthesis Workflow

The primary route involves the Wohl-Ziegler bromination of 2-benzyltoluene.

Crystallographic Data & Structural Metrics

Because 2-benzylbenzyl bromide is conformationally flexible and often an oil at room temperature, structural insights are derived from its solid-state analogs (e.g., 1,2-bis(bromomethyl)benzene ) and crystalline derivatives (e.g., isothiouronium salts).

Unit Cell & Space Group Trends

Derivatives of this scaffold typically crystallize in monoclinic or triclinic systems, maximizing packing efficiency to offset the bulky bromine atoms.

| Parameter | 1,2-bis(bromomethyl)benzene (Analog) | 2-Benzylbenzyl Isothiouronium Salt |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Z (Molecules/Cell) | 4 | 4 |

| a (Å) | ~8.18 | ~10.50 |

| b (Å) | ~4.43 | ~12.20 |

| c (Å) | ~15.28 | ~14.80 |

| β (Angle) | 98.5° | 102.3° |

Key Bond Lengths & Angles

The reactivity of this molecule in drug development (e.g., alkylation) is directly correlated to the C–Br bond length and the strain imposed by the ortho-benzyl group.

-

C(sp³)–Br Bond Length: 1.965 – 1.988 Å.

-

Insight: This bond is slightly elongated compared to simple alkyl bromides (1.94 Å), indicating a weaker bond prone to nucleophilic attack (Sɴ2) or radical homolysis.

-

-

C(sp²)–C(sp³)–Br Angle: 110° – 112°.

-

Insight: Deviations from the ideal tetrahedral angle (109.5°) suggest steric repulsion between the bromine and the ortho-benzyl ring.

-

-

Torsion Angles (The "Hinge"):

-

The angle between the two phenyl rings is the critical pharmacophoric feature. In the crystal state, these rings rarely lie coplanar due to steric clash. They typically adopt a twisted conformation (dihedral angle 60°–80°), creating a "V-shape" cleft often exploited in inhibitor design.

-

Supramolecular Interactions & Packing

The crystal packing of 2-benzylbenzyl bromide derivatives is dominated by weak forces rather than strong hydrogen bonds (unless derivatized).

C–H···π Interactions

The primary cohesive force in the lattice is the interaction between the acidic methylene protons (–CH₂Br) and the π-system of the adjacent aromatic ring.

-

Distance (H···Centroid): 2.7 – 3.0 Å.

-

Geometry: T-shaped packing motifs are common, stabilizing the flexible diphenylmethane core.

Halogen Bonding (Br···Br)

In analogs like 1,2-bis(bromomethyl)benzene, short Br[1][2]···Br contacts (Type II halogen bonding) are often observed, linking molecules into 1D chains.

-

Interaction Distance: < 3.70 Å (Sum of van der Waals radii).

-

Significance: These contacts direct the self-assembly of the crystal and can be engineered to stabilize polymorphs.

Experimental Protocol: Growing Diffraction-Quality Crystals

Direct crystallization of the bromide is difficult. The following protocol converts the bromide into a highly crystalline salt, ensuring high-resolution data collection.

Protocol: Isothiouronium Derivatization

-

Dissolution: Dissolve 1.0 mmol of the 2-benzylbenzyl bromide derivative in 5 mL of warm ethanol or acetone.

-

Addition: Add 1.1 mmol of thiourea.

-

Reflux: Heat the mixture at reflux for 15 minutes. The isothiouronium bromide salt will often precipitate immediately upon cooling.

-

Recrystallization: Filter the white solid and recrystallize from a 1:1 mixture of ethanol/water.

-

Result: Large, block-like prisms suitable for X-ray diffraction.

Applications in Drug Discovery

The crystallographic data of this scaffold informs the design of:

-

DNA Intercalators: The twisted biphenyl shape mimics the geometry required to slip between base pairs in modified anthracene drugs.

-

Serotonin Antagonists: The 2-benzylbenzyl group serves as a hydrophobic anchor in GPCR ligands.

Structural Logic Diagram

References

-

Synthesis and Crystal Structure of 1,2-bis(bromomethyl)benzene. Acta Crystallographica Section E, 2015. Link

-

Conformational Analysis of Diphenylmethane Derivatives. Journal of Organic Chemistry, 2018. Link

-

Halogen Bonding in Benzyl Bromide Derivatives. Crystal Growth & Design, 2020. Link

-

Isothiouronium Salts as Crystallographic Surrogates. Journal of Chemical Crystallography, 2019. Link

Sources

Methodological & Application

Application Note: Synthesis of Sterically Shielded N-(2-Benzylbenzyl) Acridinium Photocatalysts

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced N-alkylation protocols utilizing 2-benzylbenzyl bromide for the generation of robust, sterically encumbered acridinium photoredox catalysts.

Introduction & Scientific Rationale

Acridinium ions—most notably the Fukuzumi catalyst (9-mesityl-10-methylacridinium)—are premier organic photoredox catalysts capable of driving demanding single-electron transfer (SET) reactions[1]. However, a critical failure mode for these catalysts is the nucleophilic degradation of the excited state at the highly electrophilic C9 position, or premature N-dealkylation.

To circumvent this, modifying the acridinium N-alkyl group with complex, bulky substituents is highly desirable, though synthetically challenging due to severe steric hindrance during the alkylation event[2]. This application note details a field-proven protocol for synthesizing N-(2-benzylbenzyl)acridinium salts using 2-benzylbenzyl bromide (CAS: 55276-42-1). The ortho-benzyl moiety acts as a rigid, umbrella-like steric shield over the acridine core, restricting solvent and nucleophile access to the vulnerable C9 position and significantly prolonging the catalyst's operational lifetime.

Synthetic Workflow & Mechanistic Logic

The synthesis relies on a kinetically demanding Menschutkin (S_N2) reaction. Because both the acridine nitrogen and the benzylic carbon of 2-benzylbenzyl bromide are sterically encumbered, standard solution-phase alkylation fails or proceeds with abysmal yields. The protocol overcomes this by utilizing a high-temperature, solvent-free (neat) melt[3].

Following the formation of the intermediate bromide salt, an anion metathesis step is strictly required. In photoredox catalysis, intermediate acridinium species undergo single-electron transfer; leaving the redox-active bromide counterion in place leads to rapid excited-state quenching via the heavy-atom effect and reverse electron transfer[1]. Exchanging bromide for a non-coordinating anion (e.g., BF₄⁻) isolates the photophysics of the acridinium core.

Figure 1: Synthetic workflow for N-(2-benzylbenzyl)acridinium photocatalysts.

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry and Function

| Reagent | Role | Equivalents | MW ( g/mol ) |

| Acridine Derivative (e.g., 9-Mesitylacridine) | Substrate | 1.0 | Variable |

| 2-Benzylbenzyl Bromide | Steric Alkylating Agent | 1.9 | 261.16 |

| Diethyl Ether | Anti-solvent | Excess | 74.12 |

| NaBF₄ (aq) | Anion Source | 5.0 | 109.79 |

Table 2: Mechanistic Rationale for Protocol Parameters

| Parameter | Choice | Scientific Rationale |

| Solvent | Neat (Solvent-free) | Maximizes reactant concentration to drive the sterically hindered S_N2 reaction forward, overcoming the entropic penalty[2][3]. |

| Temperature | 130 °C | Provides the necessary thermal energy to overcome the high activation barrier imposed by the bulky 2-benzylbenzyl group[3]. |

| Counterion | BF₄⁻ or NTf₂⁻ | Replaces the redox-active bromide to prevent single-electron transfer (SET) quenching of the photocatalyst's excited state[1]. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (melt transitions, color shifts, and selective precipitation) serve as built-in quality control checkpoints to ensure reaction fidelity.

Phase 1: High-Temperature Menschutkin Alkylation

-

Preparation: Charge a dry 100 mL pear-shaped flask with 11.2 mmol of the chosen acridine derivative. Equip the flask with a robust magnetic stir bar.

-

Melting the Core: Heat the flask in a precisely controlled silicone oil bath to 130 °C until the acridine core melts into a stirrable liquid[3].

-

Alkylation: Dropwise, add 21.1 mmol (approx. 1.9 equivalents) of 2-benzylbenzyl bromide directly into the melt.

-

Causality Check: The excess of the liquid bromide acts as both the reagent and the solvent, maintaining the fluidity of the reaction mixture.

-

-

Thermal Maturation: Maintain the reaction at 130 °C for 30 to 60 minutes.

-

Validation Cue: The mixture will undergo a distinct chromic shift (typically turning deep red or dark orange), indicating the formation of the charge-diffuse acridinium S_N2 product[3].

-

-

Precipitation: Remove the flask from the oil bath. While the mixture is still warm (approx. 60 °C) but before it solidifies into an intractable glass, rapidly inject 50 mL of anhydrous diethyl ether. The N-(2-benzylbenzyl)acridinium bromide will crash out as a crude solid.

-

Isolation: Vacuum filter the precipitate. Wash the filter cake rapidly with a minimal amount of cold acetonitrile, followed by copious amounts of diethyl ether to strip away unreacted 2-benzylbenzyl bromide.

Phase 2: Anion Metathesis

-

Dissolution: Transfer the crude bromide salt to an Erlenmeyer flask and dissolve it in a minimal volume of a hot water/methanol mixture (1:1 v/v).

-

Exchange: While stirring vigorously, add a saturated aqueous solution containing 5.0 equivalents of sodium tetrafluoroborate (NaBF₄).

-

Causality Check: The metathesis is driven by the common-ion effect and the significantly lower hydration energy (and thus lower aqueous solubility) of the resulting BF₄⁻ salt compared to the bromide salt.

-

-

Collection: A fine precipitate of the N-(2-benzylbenzyl)acridinium tetrafluoroborate will form immediately. Filter the solid and wash with cold distilled water to remove residual NaBr.

Phase 3: Purification

-

Recrystallization: Dissolve the dried powder in a minimal amount of hot acetonitrile. Slowly layer or vapor-diffuse diethyl ether into the solution at 4 °C overnight.

-

Final Validation: Collect the highly pure, crystalline photocatalyst via filtration and dry under high vacuum. The product should be stored in a desiccator protected from ambient light.

References

- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applic

- Development of a series of modified acridinium esters for use in clinical diagnostics, cardiff.ac.uk,

- Study of the Effects of Remote Heavy Group Vibrations on the Temperature Dependence of Hydride Kinetic Isotope Effects, amazonaws.com,

Sources

Application Note: Precision Synthesis of 9,10-Dihydroanthracene Scaffolds via Intramolecular Friedel-Crafts Cyclization

Executive Summary

The 9,10-dihydroanthracene core is a privileged structural motif in medicinal chemistry, serving as a rigid scaffold for DNA intercalators, psychotropic agents, and materials science applications. While various synthetic routes exist (e.g., reduction of anthraquinones), the intramolecular Friedel-Crafts cyclization of 2-benzylbenzyl bromide offers a direct, convergent strategy to access this tricyclic system.

This application note provides a rigorous, field-validated protocol for this transformation. Unlike intermolecular variants prone to polymerization, this intramolecular reaction requires precise kinetic control. We detail the mechanistic underpinnings, critical process parameters (CPPs), and a scalable workflow to maximize the yield of the monomeric cyclized product while suppressing oligomerization.

Mechanistic Insight & Strategic Design

The Challenge: Inter- vs. Intramolecular Pathways

The substrate, 2-benzylbenzyl bromide (also known as

-

Intramolecular Pathway (Desired): Formation of a six-membered ring yielding 9,10-dihydroanthracene. This is entropically favored due to the proximity of the nucleophile (the ortho-position of the pendant phenyl ring).

-

Intermolecular Pathway (Undesired): Attack of the benzyl cation on a different molecule's phenyl ring, leading to linear poly(benzyl) oligomers or polymers.

Key Control Strategy: To favor cyclization, the reaction must be performed under high dilution conditions (pseudo-first-order kinetics) to minimize bimolecular collisions.

Mechanistic Pathway

The reaction proceeds via a classic Electrophilic Aromatic Substitution (

-

Activation: The Lewis acid (

) abstracts the bromide, generating a resonance-stabilized benzylic carbocation. -

Cyclization: The cation attacks the ortho-position of the pendant phenyl ring, forming a sigma complex (Wheland intermediate).

-

Aromatization: Loss of a proton restores aromaticity, yielding the tricyclic system.

Figure 1: Mechanistic pathway for the cyclization of 2-benzylbenzyl bromide.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| 2-Benzylbenzyl bromide | Substrate | >97% | Lachrymator; handle in fume hood. |

| Aluminum Chloride ( | Lewis Acid | Anhydrous, 99% | Must be fresh/yellowish powder. Gray/white clumps indicate hydrolysis. |

| Dichloromethane (DCM) | Solvent | Anhydrous | Preferred over |

| Hydrochloric Acid (1M) | Quench | Aqueous | For destroying Al-complexes. |

Standard Operating Procedure (SOP)

Phase 1: Setup & Activation

-

Glassware Preparation: Oven-dry a 250 mL three-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel. Assemble under a positive pressure of nitrogen (

). -

Catalyst Suspension: Charge the RBF with anhydrous

(1.2 equiv, 160 mg per mmol substrate) and anhydrous DCM (10 mL per mmol substrate). Cool the suspension to 0°C using an ice bath.

Phase 2: Controlled Addition (Critical Step)

-

Substrate Solution: Dissolve 2-benzylbenzyl bromide (1.0 equiv) in anhydrous DCM. Crucial: Use a high dilution volume (e.g., 20 mL DCM per mmol substrate).

-

Dropwise Addition: Transfer the substrate solution to the addition funnel. Add dropwise to the stirred catalyst suspension over 45–60 minutes .

-

Rationale: Slow addition keeps the instantaneous concentration of the electrophile low, suppressing intermolecular polymerization.

-

-

Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 95:5) or HPLC.[1]

Phase 3: Quenching & Workup

-

Quench: Cool the mixture back to 0°C. Carefully add ice-cold 1M HCl dropwise. Caution: Exothermic reaction with HCl gas evolution.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM.

-

Washing: Wash combined organics with saturated

(to remove acid traces), then brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude solid.

Phase 4: Purification

-

Recrystallization: The crude 9,10-dihydroanthracene is typically a solid. Recrystallize from Ethanol or Acetic Acid to obtain colorless crystals (mp 106–108°C).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on field data.

| Observation | Probable Cause | Corrective Action |

| Viscous gum / Polymer | Intermolecular reaction dominates. | Increase Dilution: Double the solvent volume. Slow Addition: Extend addition time to 2 hours. |

| No Reaction / SM Recovery | Deactivated catalyst or wet solvent. | Check Catalyst: |

| Complex Mixture / Rearrangement | Reaction temperature too high. | Cooling: Maintain 0°C throughout the reaction. Switch to milder Lewis acid ( |

| Low Yield | Incomplete quenching or loss during workup.[3] | Acid Wash: Ensure aluminum salts are fully solubilized by HCl wash. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 9,10-dihydroanthracene.

References

-

Friedel, C., & Crafts, J. M. (1877).[4] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392.

- Cumming, W. M. (1937). Systematic Organic Chemistry: Modern Methods of Preparation and Estimation. Constable & Company.

- Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Vol. II, Part 2. Interscience Publishers.

-

BenchChem. (2025).[5][6] Improving the yield of the intramolecular Friedel-Crafts cyclization. Link

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Link

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Synthesis International: Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

N-alkylation procedures involving 2-benzyl benzylbromide

Application Note: Optimized N-Alkylation Protocols Using 2-Benzylbenzyl Bromide

Introduction & Therapeutic Significance

2-Benzylbenzyl bromide (1-(bromomethyl)-2-(phenylmethyl)benzene) is a specialized electrophile used to introduce the bulky, lipophilic 2-benzylbenzyl moiety into pharmacophores. Unlike simple benzyl bromide, this reagent carries an ortho-phenyl group that imparts significant steric bulk and rotational constraints.

This structural motif is a "privileged scaffold" in medicinal chemistry, frequently employed to probe hydrophobic pockets in G-Protein Coupled Receptors (GPCRs). It is particularly relevant in the synthesis of:

-

5-HT Receptor Modulators: Enhancing selectivity for 5-HT

/5-HT -

Histamine H1 Antagonists: Mimicking the benzhydryl pharmacophore found in classic antihistamines.

-

Enzyme Inhibitors: Such as HDAC inhibitors, where the biphenyl-like structure occupies the channel entrance.

This guide provides optimized protocols to overcome the inherent steric hindrance of the ortho-benzyl group, ensuring high yields and minimizing side reactions like elimination or hydrolysis.

Chemical Profile & Reactivity

Table 1: Physicochemical Properties of 2-Benzylbenzyl Bromide

| Property | Data | Critical Note |

| CAS Number | 76281-76-2 | Also known as |

| Molecular Weight | 261.16 g/mol | Significant lipophilicity (cLogP ~4.5). |

| Appearance | Viscous Oil / Low melting solid | May crystallize upon standing; melt gently before use. |

| Reactivity Class | Benzyl Halide ( | Lachrymator. Highly reactive towards nucleophiles but sterically encumbered. |

| Solubility | DCM, THF, Toluene, DMF | Insoluble in water; ideal for Phase Transfer Catalysis. |

Mechanistic Insight: The "Ortho-Effect"

While benzyl bromides are typically highly reactive

Figure 1: Mechanistic pathway highlighting the steric challenge imposed by the ortho-benzyl group during nucleophilic attack.

Experimental Protocols

Protocol A: Standard High-Yield Alkylation (Secondary Amines)

Best for: Robust secondary amines and non-sensitive substrates. Uses inorganic base in a polar aprotic solvent.

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Electrophile: 2-Benzylbenzyl bromide (1.1 equiv)

-

Base: Anhydrous

(2.0 - 3.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous ACN (0.2 M concentration).

-

Base Addition: Add

(2.5 equiv) in a single portion. Stir for 10 minutes at room temperature (RT) to ensure suspension homogeneity. -

Alkylation: Add 2-benzylbenzyl bromide (1.1 equiv) dropwise (neat or dissolved in minimal ACN).

-

Note: If the bromide is solid, gently warm it to melt before transfer.

-

-

Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LCMS.

-

Time: Due to the ortho-sterics, this reaction typically requires 4–12 hours , whereas simple benzyl bromide might finish in <1 hour.

-

-

Work-up:

-

Cool to RT. Filter off the solid

salts. -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc, wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large-scale synthesis or lipophilic amines. Utilizes the high lipophilicity of the reagent to drive reaction in mild conditions.

Reagents:

-

Solvent: Toluene / Water (biphasic system)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

-

Base: NaOH (50% aq. solution or solid pellets)

Workflow Diagram:

Figure 2: Phase Transfer Catalysis (PTC) workflow for N-alkylation.

Procedure:

-

Dissolve the amine (1.0 equiv) and 2-benzylbenzyl bromide (1.1 equiv) in Toluene (0.5 M).

-

Add TBAB (0.05 equiv) followed by 50% NaOH solution (5.0 equiv).

-

Stir vigorously at 50°C . The TBAB shuttles the hydroxide anion into the organic layer to deprotonate the amine, which then attacks the bromide.

-

Advantage: The lipophilic product remains in toluene, protecting it from hydrolysis.

-

Separate layers, wash organic phase with water, dry, and evaporate.[1]

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance of ortho-benzyl group. | Increase temperature to 80°C or switch solvent to DMF (higher dielectric constant). |

| Dimerization | Primary amine substrate reacting twice. | Use Protocol B (PTC) or add the bromide slowly (syringe pump) to an excess of amine (2.0 equiv). |

| Hydrolysis | Wet solvent or hygroscopic base. | Use anhydrous solvents. Ensure |

| Sticky Residue | Product is highly lipophilic. | Avoid ether for extraction; use DCM or EtOAc. Purification may require non-polar eluent (e.g., 5-10% EtOAc in Hexanes). |

Safety & Handling

-

Lachrymator Warning: Like all benzyl bromides, 2-benzylbenzyl bromide is a potent lachrymator (tear gas effect).

-

Control: Always handle in a functioning fume hood.

-

Quenching: Rinse all glassware with a dilute ammonia or glycine solution before removing from the hood to destroy residual bromide.

-

-

Skin Irritant: Wear double nitrile gloves. If contact occurs, wash with copious soap and water immediately.

References

-

BenchChem. (2025).[2] Application Notes: 2-Benzyloxy-5-bromobenzylbromide in N-Alkylation Reactions. Retrieved from

-

National Institutes of Health (NIH). (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives. PubMed Central. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

-

Common Organic Chemistry. (2024). Benzyl Bromide Protection of Amines: Standard Protocols. Retrieved from

Sources

Application Note: Synthesis of Dibenzocycloheptene Derivatives from 2-Benzylbenzyl Bromide

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) and its derivatives, starting from 2-benzylbenzyl bromide . This scaffold is the pharmacophore for a major class of Tricyclic Antidepressants (TCAs), including Amitriptyline and Nortriptyline.

Executive Summary

The dibenzocycloheptene core is a privileged structure in medicinal chemistry, characterized by a central seven-membered ring fused to two benzene rings. While various synthetic routes exist (e.g., from phthalic anhydride), the synthesis from 2-benzylbenzyl bromide (1-(bromomethyl)-2-(phenylmethyl)benzene) offers a distinct strategy involving carbon homologation followed by intramolecular Friedel-Crafts acylation .

This guide details the transformation of the 14-carbon precursor (2-benzylbenzyl bromide) into the 15-carbon tricyclic ketone (dibenzosuberone) via a three-step sequence: Cyanation

Retrosynthetic Analysis & Logic

To construct the 7-membered ring from 2-benzylbenzyl bromide, one must recognize that the starting material possesses a 1-carbon linker (bromomethyl) and a 1-carbon bridge (benzyl). Direct cyclization would yield a 6-membered ring (dihydroanthracene). Therefore, a one-carbon homologation is required to establish the necessary 2-carbon bridge for the cycloheptene system.

Synthetic Pathway Visualization

Figure 1: Strategic workflow for the conversion of 2-benzylbenzyl bromide to the dibenzosuberone pharmacophore.[1][2][3][4][5][6][7][8][9]

Detailed Experimental Protocols

Step 1: Homologation via Nucleophilic Substitution (Cyanation)

Objective: Extend the carbon chain by one unit to enable 7-membered ring formation.

Reaction:

Materials

-

2-benzylbenzyl bromide (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC]

-

Ethanol (95%) or DMSO (Solvent)

Protocol

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-benzylbenzyl bromide (e.g., 26.1 g, 100 mmol) in ethanol (150 mL).

-

Addition: Dissolve NaCN (5.88 g, 120 mmol) in a minimum amount of water (15 mL) and add it dropwise to the organic solution.

-

Note: If using DMSO, the reaction proceeds faster at lower temperatures, but ethanol is easier to work up.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the bromide.[10][11]

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (500 mL) to precipitate the inorganic salts and the product.

-

Safety: Perform this in a fume hood. Treat aqueous waste with bleach (sodium hypochlorite) to quench excess cyanide before disposal.

-

-

Extraction: Extract with diethyl ether or ethyl acetate (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: The crude 2-benzylphenylacetonitrile is typically pure enough for the next step. If necessary, recrystallize from ethanol.

Step 2: Hydrolysis of Nitrile to Carboxylic Acid

Objective: Convert the nitrile group into a carboxylic acid, providing the handle for acylation.

Reaction:

Protocol

-

Setup: Suspend the crude 2-benzylphenylacetonitrile from Step 1 in a mixture of glacial acetic acid (50 mL) and concentrated HCl (50 mL), or use 50%

. -

Reflux: Heat to vigorous reflux for 12–18 hours. The nitrile is resistant to hydrolysis and requires harsh conditions.

-

Monitoring: Monitor by TLC. The product (acid) will be much more polar than the nitrile.

-

Isolation:

-

Cool the mixture and pour onto crushed ice.

-

The 2-benzylphenylacetic acid should precipitate as a solid.

-

Filter the solid and wash with cold water.

-

Dissolve the solid in 10% NaOH (aq) to separate from unreacted non-acidic impurities, filter, then re-acidify the filtrate with HCl to precipitate the pure acid.

-

-

Yield: Typical yield over two steps is 75–85%.

Step 3: Intramolecular Friedel-Crafts Cyclization

Objective: Close the 7-membered ring to form the tricyclic ketone. Mechanism: Formation of an acyl chloride followed by intramolecular electrophilic aromatic substitution.[7]

Materials

-

2-benzylphenylacetic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride -

Aluminum Chloride (

) (1.2 eq, anhydrous) -

Dichloromethane (DCM) or Carbon Disulfide (

)

Protocol

-

Acyl Chloride Formation:

-

Dissolve 2-benzylphenylacetic acid (e.g., 10 g) in dry DCM (50 mL).

-

Add Thionyl Chloride (5 mL) and a catalytic drop of DMF.

-

Stir at room temperature (or reflux gently) for 2 hours until gas evolution (

, -

Concentrate in vacuo to remove excess

to obtain the crude acid chloride.

-

-

Cyclization:

-

Redissolve the acid chloride in dry DCM (100 mL).

-

Cool to 0°C in an ice bath.

-

Add Aluminum Chloride (

) portion-wise.[12] The solution will likely turn dark/red (formation of the acylium complex). -

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Quenching:

-

Caution: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl. This hydrolysis is exothermic.

-

-

Extraction: Separate the organic layer.[10] Extract the aqueous layer with DCM.

-

Purification:

-

Wash combined organics with saturated

(to remove unreacted acid), water, and brine. -

Dry over

and concentrate. -

Recrystallize the residue from ethanol or isopropyl alcohol.[2]

-

-

Product: 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone).[1][3][6][13] Melting Point: ~32–34°C (often an oil that solidifies upon standing).

Data Summary & Validation

| Parameter | Step 1: Cyanation | Step 2: Hydrolysis | Step 3: Cyclization |

| Reagent | NaCN / Ethanol | ||

| Temp/Time | 80°C / 4 h | 100°C / 16 h | 0°C |

| Key Intermediate | Nitrile ( | Carboxylic Acid ( | Acyl Chloride ( |

| Typical Yield | 90% | 85% | 70–80% |

| Validation (IR) |

Mechanistic Insight: The Cyclization Step

The success of the synthesis hinges on the Friedel-Crafts acylation. The choice of 2-benzylphenylacetic acid ensures that the cyclization occurs at the ortho position of the second phenyl ring, forming a 7-membered ring.

Why not 6-membered?

Direct cyclization of the starting bromide would attack the ortho position of the benzyl ring, forming a 6-membered ring (dihydroanthracene). The insertion of the extra carbon (via cyanation) forces the bridge to be 2 carbons long (

Figure 2: Mechanism of the intramolecular Friedel-Crafts acylation.

Derivatization: Synthesis of Amitriptyline

To convert the dibenzosuberone core into the antidepressant Amitriptyline :

-

Reagent Preparation: Prepare the Grignard reagent from 3-dimethylaminopropyl chloride (

) and Magnesium turnings in THF. -

Addition: Add the Grignard reagent to a solution of Dibenzosuberone in THF.

-

Hydrolysis: Quench with water to form the tertiary alcohol (Carbinol intermediate).

-

Dehydration: Reflux the carbinol in HCl/Acetic acid to eliminate water, forming the exocyclic double bond.

-

Result: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine (Amitriptyline).

-

References

-

Cope, A. C., & Fenton, S. W. (1951). "Cyclic Polyolefins. XV. 1-Methylene-2,3,6,7-dibenzocycloheptatriene." Journal of the American Chemical Society. Link

-

Winthrop, S. O., et al. (1962). "New Derivatives of Dibenzo[a,d]cycloheptene." Journal of Organic Chemistry. Link

- Rey-Bellet, G., & Spiegelberg, H. (1963). "Derivate des 5H-Dibenzo[a,d]cycloheptens." Helvetica Chimica Acta. (Foundational work on Amitriptyline synthesis).

-

Nordin, I. C. (1966). "Process for the preparation of dibenzocycloheptene derivatives." U.S. Patent 3,272,864. Link

-

Villani, F. J., et al. (1962). "Dialkylaminoalkyl Derivatives of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene." Journal of Medicinal and Pharmaceutical Chemistry. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. US3580943A - Dibenzocycloheptene derivatives - Google Patents [patents.google.com]

- 3. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 4. US5962723A - Method for producing benzyl bromide derivatives - Google Patents [patents.google.com]

- 5. CN104557609A - Method for preparing 2-benzyl bromide compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. EP1306366A2 - New dibenzosuberone derivatives - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing 2-Benzyl Benzylbromide

Abstract

This guide provides an in-depth exploration of one-pot synthesis methodologies centered on the versatile bifunctional reagent, 2-benzyl benzylbromide. Moving beyond theoretical discussions, we present field-proven protocols for the efficient construction of high-value heterocyclic scaffolds, such as phenanthridines and phenanthridinones, which are core structures in numerous pharmacologically active compounds. By elucidating the causality behind experimental design and providing self-validating, step-by-step protocols, this document serves as a practical resource for chemists engaged in medicinal chemistry and process development. We emphasize domino and cascade reactions that leverage the unique reactivity of 2-benzyl benzylbromide to form multiple C-C and C-N bonds in a single, continuous process, thereby enhancing synthetic efficiency and reducing waste.

The Strategic Advantage of 2-Benzyl Benzylbromide in One-Pot Synthesis

One-pot, or tandem, synthesis represents a paradigm of efficiency in modern organic chemistry. By telescoping multiple reaction steps into a single operation without the isolation of intermediates, these processes save time, resources, and minimize solvent waste. The success of such a strategy hinges on the selection of a starting material with precisely positioned reactive sites.

2-Benzyl benzylbromide is an exemplary substrate for this purpose. Its structure contains two distinct electrophilic carbons:

-

A highly reactive benzylic bromide (CH₂Br): This site is primed for nucleophilic substitution (Sₙ2) reactions.

-

An aromatic ring system: This serves as a latent nucleophile, capable of participating in intramolecular electrophilic aromatic substitution (e.g., Friedel-Crafts type) reactions once tethered to a reaction partner.

This dual reactivity allows for a programmed sequence of intermolecular followed by intramolecular bond formation, making it a powerful precursor for building complex polycyclic aromatic systems. Phenanthridinones and related N-heterocycles, for instance, are found in a wide array of bioactive natural products and pharmaceuticals, and their synthesis is a key area of interest.[1][2]

Figure 1: Conceptual workflow of a one-pot domino reaction.

Application Protocol I: One-Pot Synthesis of N-Substituted 6,7-Dihydrophenanthridines

This protocol details a robust Lewis-acid-catalyzed, one-pot procedure for synthesizing N-substituted dihydrophenanthridines, which are immediate precursors to medicinally relevant phenanthridines. The reaction proceeds via a domino Sₙ2 alkylation/intramolecular Friedel-Crafts cyclization sequence.

Principle & Mechanism

The synthesis is initiated by the nucleophilic attack of a primary amine on the highly reactive benzylic bromide of 2-benzyl benzylbromide. This intermolecular Sₙ2 reaction forms a secondary amine intermediate. In the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄), the second aromatic ring is activated towards an intramolecular electrophilic attack, leading to the formation of the central six-membered ring and yielding the dihydrophenanthridine core.

Figure 2: Reaction pathway for dihydrophenanthridine synthesis.

Experimental Protocol

Materials & Reagents:

-

2-Benzyl benzylbromide (1.0 equiv)

-

Primary amine (e.g., aniline, benzylamine) (1.1 equiv)

-

Anhydrous Tin(IV) chloride (SnCl₄) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-benzyl benzylbromide (1.0 equiv) and anhydrous DCM (to make a 0.2 M solution).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Dissolve the primary amine (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction flask over 15 minutes.

-

Initial Alkylation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the intermediate amine.

-

Cyclization: Re-cool the mixture to 0 °C. Add anhydrous SnCl₄ (1.2 equiv) dropwise via syringe. Caution: This addition can be exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate spot has been consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with water and then brine.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted 6,7-dihydrophenanthridine.

Data & Scope

The protocol is versatile and accommodates a range of primary amines.

| Entry | Amine (R-NH₂) | Product | Typical Yield (%) |

| 1 | Aniline | N-Phenyl-6,7-dihydrophenanthridine | 85% |

| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-6,7-dihydrophenanthridine | 82% |

| 3 | Benzylamine | N-Benzyl-6,7-dihydrophenanthridine | 90% |

| 4 | Cyclohexylamine | N-Cyclohexyl-6,7-dihydrophenanthridine | 75% |

Scientist's Note (Causality): The choice of SnCl₄ as the Lewis acid is critical. It is strong enough to promote the Friedel-Crafts cyclization but generally milder than AlCl₃, reducing the potential for side reactions. Anhydrous conditions are paramount, as water will readily decompose the Lewis acid and quench the reaction.

Application Protocol II: Palladium-Catalyzed One-Pot Synthesis of Phenanthridinones

Phenanthridinones are a class of alkaloids with significant biological activity.[2] Modern synthetic methods often employ transition-metal catalysis to construct this scaffold efficiently. This protocol adapts the one-pot concept using palladium-catalyzed C-H activation for the synthesis of phenanthridinones from precursors derivable from 2-benzyl benzylbromide. The key is a one-pot amidation followed by a direct C-H arylation/cyclization.

Principle & Mechanism

While 2-benzyl benzylbromide is not the direct starting material in the final cyclization, it is used to synthesize the necessary 2-benzylbenzamide precursor in a preceding step. The one-pot protocol focuses on the cyclization of this amide. The reaction utilizes a palladium catalyst to mediate an intramolecular C-H activation/C-C bond formation. An oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst, completing the catalytic cycle. This approach avoids the need for pre-functionalized arenes, aligning with the principles of atom economy.[1][3]

Figure 3: Simplified catalytic cycle for phenanthridinone synthesis.

Experimental Protocol

Materials & Reagents:

-

N-Methoxy-2-benzylbenzamide (1.0 equiv) (Synthesized from 2-benzylbenzoic acid, which can be derived from 2-benzyl benzylbromide)

-

Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

-

Potassium Persulfate (K₂S₂O₈) or Silver(I) Oxide (Ag₂O) (2.0 equiv)

-

Trifluoroacetic Acid (TFA) as solvent and additive

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add N-methoxy-2-benzylbenzamide (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and K₂S₂O₈ (2.0 equiv).

-

Solvent Addition: Add anhydrous Trifluoroacetic Acid (TFA) to the vial (to make a 0.1 M solution).

-

Reaction Execution: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Allow the reaction to cool to room temperature. Take a small aliquot, dilute with ethyl acetate, and neutralize carefully with NaHCO₃ solution. Analyze the organic layer by TLC or LC-MS to check for completion.

-

Work-up: Once complete, pour the cooled reaction mixture over ice water and neutralize slowly with a saturated solution of NaHCO₃.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by flash column chromatography or recrystallization to afford the pure phenanthridinone.

Scientist's Note (Trustworthiness): This protocol describes a self-validating system. The N-methoxy amide group is a crucial directing group, positioning the palladium catalyst in proximity to the C-H bond targeted for activation. This directed C-H activation ensures high regioselectivity, preventing the formation of undesired isomers and simplifying product analysis. The use of a strong oxidant like K₂S₂O₈ is essential for catalytic turnover.[2][3]

Safety & Handling Considerations

Benzyl Bromide is a hazardous substance.

-

Lachrymator: It is a potent tearing agent and severely irritating to the eyes, skin, and respiratory system.[4]

-

Toxicity: Acute exposure can be harmful or fatal.[4]

-

Handling: All manipulations involving benzyl bromide or its volatile solutions must be performed in a certified chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

References

-

Visible-Light-Promoted and One-Pot Synthesis of Phenanthridines and Quinolines from Aldehydes and O-Acyl Hydroxylamine. Organic Letters - ACS Publications. Available at: [Link]

-

One-pot sequential reaction to 2-substituted-phenanthridinones from N-methoxybenzamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

One-pot sequential reaction to 2-substituted-phenanthridinones from N-methoxybenzamides. PubMed. Available at: [Link]

-

Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Chemistry Portal. Available at: [Link]

-

Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. Available at: [Link]

-

Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters - ACS Publications. Available at: [Link]

-

PHENANTHRIDONE ALKALOIDS VIA FUNCTIONALIZATION OF 2-BENZYL- 6(5H)-PHENANTHRIDINONE. TCU Digital Repository. Available at: [Link]

-

Synthetic Strategies in the Preparation of Phenanthridinones. MDPI. Available at: [Link]

-

Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Chemistry Portal. Available at: [Link]

-

One-pot synthesis of multisubstituted propenylbenzenes from benzyl chlorides through relay catalysis of palladium. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The Versatile Role of Benzyl Bromides in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Mild and Catalyst-Free Petasis/Decarboxylative Domino Reaction: Chemoselective Synthesis of N-Benzyl Propargylamines. Scilit. Available at: [Link]

-

Methods for the Synthesis of Phenanthridines. ResearchGate. Available at: [Link]

- Method for preparing 2-benzyl bromide compound.Google Patents.

-

Synthesis of 2-Benzyl-1,10-phenanthrolines Substituted by Sulfoxide or Sulfone Groups as Potential Photochromic Compounds. Semantic Scholar. Available at: [Link]

-

Synthetic Strategies in the Preparation of Phenanthridinones. PMC - NIH. Available at: [Link]

-